Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Catalog No.
S830976
CAS No.
1185299-21-1
M.F
C11H17BrN2O
M. Wt
273.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-a...

CAS Number

1185299-21-1

Product Name

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

InChI

InChI=1S/C11H16N2O.BrH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H

InChI Key

JDRBWFKDKIQFIE-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=CN=CC=C2.Br

Canonical SMILES

C1CC(OC1)CNCC2=CN=CC=C2.Br

Coordination Polymers in Material Science

Field: Material Science

Methods: Synthesis via solvothermal methods, creating 2D and 3D structures with specific topologies.

Results: The resulting compounds exhibit photoluminescence properties, which are studied in solid-state and solvent suspension at ambient temperature .

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Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a complex organic compound characterized by the presence of a pyridine ring, a tetrahydrofuran moiety, and an amine functional group. The molecular formula is C11H17BrN2OC_{11}H_{17}BrN_2O, indicating the compound consists of 11 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The hydrobromide indicates that this compound is in its salt form, which enhances its solubility in polar solvents and may influence its biological activity and stability.

Molecular Structure Analysis

The compound's structure features:

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions due to its electron-rich nature.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further derivatization.
  • Acid-Base Reactions: The amine can be protonated under acidic conditions, influencing its reactivity in various environments .

Research indicates that derivatives of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide exhibit significant biological activities:

  • Antihypertensive Activity: Studies have shown potential in lowering blood pressure by acting on vascular smooth muscle.
  • Antimicrobial Properties: Compounds containing this structure have demonstrated effectiveness against various microbial strains, suggesting potential therapeutic applications in infectious diseases .
  • Cytotoxicity: Investigations into the cytotoxic effects reveal promise for use in cancer therapeutics .

The synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide can be achieved through several methods:

  • Condensation Reactions: Combining pyridine derivatives with tetrahydrofuran and suitable amines under controlled conditions can yield the target compound.
  • Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate bond formation between the pyridine and tetrahydrofuran moieties enhances yield and selectivity .
  • Hydrobromide Formation: The final step often involves treating the amine with hydrobromic acid to form the hydrobromide salt, improving solubility and stability .

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new antihypertensive and antimicrobial agents.
  • Material Science: It can be used in polymer synthesis, contributing to materials with specific properties due to its functional groups .
  • Biochemical Research: As a biochemical tool, it aids in proteomics research by serving as a probe for studying protein interactions .

Interaction studies involving Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide focus on its binding affinity with various biological targets. These studies reveal potential mechanisms of action, including:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors provide insights into its pharmacological effects.
  • Enzyme Inhibition Studies: The ability of this compound to inhibit certain enzymes highlights its potential as a therapeutic agent in metabolic disorders .

Several compounds share structural similarities with Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
4-Chlorobenzyl-(tetrahydro-furan-2-methyl)-amineContains a chlorobenzene instead of a pyridine ringExhibits distinct antimicrobial properties
N-benzyl-piperidineFeatures a piperidine ring instead of tetrahydrofuranKnown for strong analgesic effects
N-(pyridin-3-yl)methyl-benzamideCombines benzamide with pyridinePotential use in cancer therapy due to selective cytotoxicity

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide stands out due to its unique combination of functional groups that allow for diverse biological activities and applications not fully realized by these similar compounds.

Solvothermal synthesis represents a fundamental approach for the preparation of pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, utilizing elevated temperature and pressure conditions in non-aqueous solvents to facilitate reaction pathways that would otherwise be unfavorable under standard conditions [1]. The method involves the use of a solvent containing reagents placed under high pressure and temperature in an autoclave, enabling reactions that would not otherwise occur and leading to new compounds or polymorphs [1]. The critical temperature and pressure conditions typically range between 100 degrees Celsius and 1000 degrees Celsius, with pressures extending from 1 atmosphere to 10,000 atmospheres [2].

The fundamental principles of solvothermal synthesis for this compound are governed by thermodynamic and kinetic factors, where the reaction is driven by the minimization of the Gibbs free energy, influenced by factors such as temperature, pressure, and the concentration of reactants [3]. The process enables the control of material properties such as morphology, composition, and structure through careful manipulation of reaction conditions [3]. The synthesis typically employs polar aprotic solvents including dimethylformamide, various alcohols such as methanol, or glycols such as hexane-1,6-diol to facilitate the interaction between pyridine and tetrahydrofuran precursors [1].

Temperature control serves as a critical parameter in determining reaction rates, crystallinity, and morphology of the final product, while pressure affects reaction kinetics and material density [3]. The selection of appropriate solvents influences precursor solubility, reaction kinetics, and material stability throughout the synthesis process [3]. Reaction time control allows for the determination of the extent of reaction and final material properties, with typical reaction periods extending from several hours to multiple days depending on the specific synthetic route employed [4].

The solvothermal approach offers distinct advantages in the synthesis of heterocyclic compounds, particularly those containing both pyridine and tetrahydrofuran moieties, as it enables the formation of complex structures with precise control over regioselectivity and stereoselectivity [5]. Recent advances in solvothermal synthesis have demonstrated the ability to produce uniform microspheres and control particle size through the introduction of molecular regulators that influence dynamic reversibility during the formation process [5].

Catalytic Amination Strategies

Catalytic amination strategies for pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide synthesis primarily focus on the formation of carbon-nitrogen bonds through transition metal-catalyzed processes [6]. The transformation utilizes late transition metal-based catalysts to enable direct conversion of precursor molecules into amino-containing compounds through both intramolecular and intermolecular carbon-hydrogen amination reactions [6].

The Buchwald-Hartwig amination represents a cornerstone methodology in the synthesis of this compound, involving the cross-coupling reaction between an aryl halide or pseudohalide and an amine, catalyzed by palladium or copper catalysts [7]. The catalytic cycle begins with the oxidative addition of the aryl halide to the palladium(0) catalyst, resulting in the formation of an arylpalladium(II) complex, followed by transmetalation with the amine facilitated by a base, and concluding with reductive elimination to yield the desired arylamine product [7].

Palladium complexes with bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine or 2-dicyclohexylphosphino-2,4,6-triisopropylbiphenyl, are commonly employed due to their ability to facilitate oxidative addition and stabilize palladium(II) intermediates [7]. The choice of base significantly influences reaction rates and yields, with strong bases such as lithium bis(trimethylsilyl)amide or sodium tert-butoxide often employed to facilitate the transmetalation step [7].

Nickel-catalyzed amination has emerged as a cost-effective alternative to palladium-based systems, focusing mainly on the use of amines as nucleophiles [8]. The development of nickel-based catalysts addresses the limitation of expensive palladium-based systems for large-scale applications, as nickel represents the least expensive and most abundant among the group 10 metals [8]. Recent advances have demonstrated the effectiveness of nickel catalysts in promoting carbon-nitrogen bond formation under milder conditions compared to traditional palladium systems [8].

Catalytic carbon-hydrogen amination at saturated carbon centers enables direct functionalization of non-activated carbon-hydrogen bonds with high levels of regioselectivity, chemoselectivity, and stereoselectivity [9]. The reaction mechanism typically involves the formation of metal-nitrenoid intermediates that facilitate the insertion of nitrogen into carbon-hydrogen bonds [9]. This approach provides significant advantages in synthetic efficiency by eliminating the need for pre-functionalization of aromatic substrates through halogenation or nitration processes [9].

Table 1: Catalytic Systems for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Palladium(0)Tri-tert-butylphosphineSodium tert-butoxideDimethylformamide11085-95
Palladium(0)2-Dicyclohexylphosphino-2,4,6-triisopropylbiphenylLithium bis(trimethylsilyl)amideTetrahydrofuran8078-88
Nickel(0)1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenePotassium carbonateDimethyl sulfoxide12072-82
Cobalt(II)DipyrrinPyridineBenzene5065-75

Salt Formation Mechanisms in Hydrobromide Preparation

The formation of pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide involves acid-base neutralization reactions between the organic amine base and hydrobromic acid [10]. Hydrobromide salts result from the reaction of hydrobromic acid with organic bases, particularly amines, forming acid salts that are similar to hydrochlorides but with distinct physicochemical properties [10].

Salt formation is controlled by factors influencing acid-base reactions, with the relative strength of acidity and basicity of the chemical species involved determining both the formation and stability of the resulting salts [11]. The process follows the pKa rule, which takes into account the degree of ionization of the acidic or basic functional groups present in the compound [12]. When the pKa difference between an acid and base is greater than two or three units, salt formation is expected to occur readily [12].

The mechanism involves proton transfer from hydrobromic acid to the amine nitrogen, resulting in the formation of an ammonium cation and bromide anion [13]. This protonation process effectively neutralizes both the acidic and basic species, creating an ionic compound with enhanced solubility properties compared to the free base form [12]. The crystalline structure of hydrobromide salts typically exhibits one-dimensional chains stabilized by hydrogen bonding interactions between the ammonium protons and bromide anions [13].

Salt formation provides several advantages including improved aqueous solubility and dissolution rates, which have direct effects on pharmaceutical properties and bioavailability [11]. The formation of hydrobromide salts can also provide opportunities for crystalline material formation when the parent compound does not readily crystallize on its own [11]. The ionic nature of the salt form often results in enhanced physical characteristics including non-hygroscopicity, higher melting points, greater density, and superior chemical and physical stability compared to the free base [11].

The preparation process typically involves the controlled addition of hydrobromic acid to a solution of the free amine base in an appropriate solvent, followed by crystallization to isolate the pure hydrobromide salt [13]. The stoichiometry of salt formation is generally equimolar, with one mole of hydrobromic acid reacting with one mole of the amine base to form the corresponding hydrobromide salt [14].

Table 2: Physicochemical Properties Comparison

PropertyFree BaseHydrobromide Salt
Aqueous Solubility (mg/mL)0.5-2.015-50
Melting Point (°C)45-65185-205
Crystalline FormAmorphous/Poorly CrystallineHighly Crystalline
HygroscopicityModerate to HighLow to Moderate
Chemical StabilityModerateEnhanced

Industrial-Scale Production Challenges

Industrial-scale production of pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide presents significant challenges related to process optimization, safety considerations, and economic viability [15]. The transition from laboratory-scale synthesis to industrial-scale manufacturing involves complex considerations including scalability, efficiency, safety protocols, and quality control measures [15].

One of the primary challenges involves maintaining reaction consistency and reproducibility when scaling from laboratory to industrial scale [16]. Variations in equipment design, material properties, and process dynamics can lead to product inconsistencies, as mixing efficiency, heat transfer, and mass transfer often differ significantly between small and large vessels [16]. The application of Process Analytical Technology becomes essential for monitoring critical parameters in real-time to ensure that deviations are detected early in the production process [16].

Heat management represents a critical challenge in industrial-scale synthesis, as chemical reactions that proceed smoothly in small-scale laboratory conditions may exhibit different thermal profiles when scaled up [17]. The exothermic nature of many synthetic steps requires sophisticated temperature control systems to prevent thermal runaway reactions and ensure product quality [17]. Additionally, the removal of reaction heat becomes increasingly challenging as reactor size increases, necessitating specialized heat exchange systems [17].

Raw material procurement and supply chain management present additional complexities at industrial scale [17]. The sourcing of high-purity starting materials in sufficient quantities while maintaining consistent quality specifications requires robust supplier relationships and comprehensive quality assurance programs [18]. Material inconsistency can become amplified at larger scales, with raw materials that behave predictably in small batches potentially exhibiting variable performance in large-scale production [18].

Equipment compatibility and selection represent major considerations in the scale-up process [18]. Laboratory equipment and commercial-scale machinery operate under different principles, requiring careful translation of process parameters and operating conditions [18]. The selection of appropriate reactors, pumps, and instrumentation designed to handle large quantities of chemicals while maintaining precise control over reaction conditions is crucial for successful scale-up [15].

Regulatory compliance adds another layer of complexity to industrial-scale production [16]. Pharmaceutical manufacturing regulations require adherence to Good Manufacturing Practices throughout the scale-up process, with extensive documentation and validation required to demonstrate equivalence between laboratory-scale processes and large-scale operations [16]. Quality by Design frameworks emphasize the importance of understanding and controlling critical process parameters from the earliest stages of development [16].

Table 3: Scale-Up Challenges and Mitigation Strategies

Challenge CategorySpecific IssuesMitigation Strategies
Process ConsistencyHeat transfer variations, mixing efficiencyProcess Analytical Technology, pilot-scale validation
Safety ConsiderationsThermal runaway, pressure buildupAdvanced process control, emergency shutdown systems
Equipment SelectionMaterial compatibility, size limitationsComprehensive equipment qualification, vendor partnerships
Quality ControlBatch-to-batch variability, impurity formationStatistical process control, real-time monitoring
Regulatory ComplianceDocumentation requirements, validation protocolsQuality by Design implementation, regulatory engagement

Purification and Characterization Protocols

Purification and characterization protocols for pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide require sophisticated analytical methodologies to ensure product purity and identity verification [19]. The purification process typically involves multiple complementary techniques designed to remove synthetic impurities, unreacted starting materials, and by-products while maintaining the integrity of the target compound [20].

Crystallization represents the primary purification method for solid organic compounds, based on the principle that crystal formation tends to exclude impurities from the crystal lattice [21]. The process involves dissolving the impure compound in an appropriate solvent at elevated temperature, followed by controlled cooling to precipitate pure crystals while impurities remain dissolved in the mother liquor [21]. Solvent selection is critical, requiring a medium in which the target compound exhibits temperature-dependent solubility characteristics [21].

Chromatographic purification methods provide high resolution separation capabilities for complex mixtures [20]. High-Performance Liquid Chromatography systems equipped with advanced stationary phases and detection technologies enable rapid separation and quantification of target compounds from crude reaction mixtures [20]. Supercritical Fluid Chromatography has gained popularity as a powerful purification technique, utilizing supercritical carbon dioxide as the mobile phase and offering advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [20].

Solid-Phase Extraction serves as a versatile purification technique for sample cleanup and pre-concentration [20]. Recent developments have introduced novel sorbent materials with enhanced selectivity and improved extraction efficiencies, enabling high-throughput sample processing for pharmaceutical applications [20]. The technique is particularly effective for the extraction and purification of target compounds from biological fluids and pharmaceutical formulations [20].

Characterization protocols must provide comprehensive structural confirmation and purity assessment [19]. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, with both one-dimensional and two-dimensional techniques required for complete characterization [19]. High-resolution mass spectrometry provides molecular weight confirmation and enables distinction between alternative molecular formulas with identical nominal masses [19].

Elemental analysis provides essential evidence of sample homogeneity and purity for new substances [19]. When elemental analysis is not performed, alternative evidence including Nuclear Magnetic Resonance, High-Performance Liquid Chromatography, or gel electrophoresis must be provided to demonstrate sample quality [19]. Crystalline samples require additional characterization including melting point determination and crystallization solvent information [19].

Table 4: Analytical Characterization Methods

TechniquePurposeAcceptance Criteria
Nuclear Magnetic Resonance (1H)Structural confirmationChemical shift consistency, integration ratios
Nuclear Magnetic Resonance (13C)Carbon framework verificationComplete carbon assignment
High-Resolution Mass SpectrometryMolecular weight confirmationMass accuracy within 5 ppm
High-Performance Liquid ChromatographyPurity assessment≥ 98% main peak area
Elemental AnalysisComposition verification± 0.4% theoretical values
Melting Point DeterminationPhysical property confirmationSharp melting range (2-3°C)
Infrared SpectroscopyFunctional group identificationCharacteristic absorption bands

The integration of multiple analytical techniques provides comprehensive characterization data that supports regulatory submissions and quality control requirements [20]. Advanced hyphenated techniques such as High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance enable simultaneous separation and structural identification of compounds on analytical scales [22]. These integrated approaches combine the analytical resolution of chromatography with the structural elucidation capabilities of spectroscopic methods [22].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. The compound crystallizes in an orthorhombic crystal system, consistent with the structural preferences observed in pyridine-containing compounds [1] [2]. The space group is typically Pna2₁, similar to other pyridine derivatives, with lattice parameters comparable to those of related heterocyclic compounds [2].

The molecular structure reveals a planar pyridine ring system with the characteristic C₂v symmetry, where the pyridine nitrogen atom maintains its typical sp² hybridization [1]. The tetrahydrofuran ring adopts a puckered envelope conformation, which is energetically favorable due to reduced torsional strain [3]. The dihedral angle between the pyridine and tetrahydrofuran ring planes is approximately 68.3°, optimizing intermolecular interactions while minimizing steric hindrance [4].

Crystal packing analysis demonstrates the presence of weak N—H⋯Br hydrogen bonding interactions extending along the direction, forming one-dimensional chains [6] [7]. These hydrogen bonds involve the amine proton and the bromide anion, with typical N⋯Br distances of 3.2-3.4 Å [7]. The hydrobromide salt form significantly influences the crystal packing, with bromide ions occupying interstitial positions between the organic cations [6].

The asymmetric unit contains one molecule of the protonated amine and one bromide anion, with the molecular formula C₁₁H₁₇BrN₂O corresponding to a molecular weight of 273.18 g/mol [8] [9]. Thermal ellipsoid plots reveal anisotropic displacement parameters consistent with the expected molecular motion at ambient temperature [6].

NMR Spectroscopic Characterization (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide through multiple complementary techniques. The ¹H NMR spectrum in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for the pyridine aromatic protons in the range δ 7.36-8.66 ppm [10] [11]. The most downfield signal at δ 8.66 ppm appears as a doublet (J = 4.8 Hz) corresponding to the H-2 proton of the pyridine ring, while the H-6 proton resonates at δ 8.56 ppm as a singlet [10].
The tetrahydrofuran ring protons exhibit complex multipicity patterns between δ 1.89-3.93 ppm, with the α-proton to oxygen appearing as a multiplet at δ 3.93 ppm [11]. The methylene bridge protons connecting the pyridine to the amine nitrogen resonate at δ 3.81 ppm as a singlet, while the tetrahydrofuran methylene group attached to the amine appears as a doublet at δ 2.78 ppm (J = 6.4 Hz) [10] [11].

¹³C NMR spectroscopy provides definitive carbon framework identification with pyridine carbon signals appearing in the aromatic region between δ 123.8-149.8 ppm [10] [11]. The pyridine C-2 carbon resonates at δ 149.8 ppm, consistent with the electron-deficient nature of this position [11]. The tetrahydrofuran carbon atoms appear between δ 25.9-79.2 ppm, with the carbon bearing the oxygen at δ 79.2 ppm showing the characteristic downfield shift due to the oxygen deshielding effect [11].

Two-dimensional NMR techniques, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation, provide unambiguous structural assignments through connectivity mapping [10] [11]. These experiments confirm the attachment points between the pyridine ring, the amine bridge, and the tetrahydrofuran moiety, establishing the complete molecular framework [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide reveals characteristic fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at m/z 273/275 with the typical bromide isotope pattern, showing relative intensities of 15% for the molecular ion [12] [13]. The isotope pattern confirms the presence of bromine with the M+2 peak at m/z 275 exhibiting the expected intensity ratio [12].
The base peak at m/z 192 (85% relative intensity) results from the loss of hydrogen bromide from the molecular ion, representing the most favorable fragmentation pathway [13] [14]. This fragmentation follows the general pattern observed in amine hydrobromide salts, where the elimination of HBr occurs readily under electron ionization conditions [13] [14].

Alpha-cleavage represents the dominant fragmentation mechanism for the amine functional group, producing characteristic fragments at m/z 108 and m/z 85 [13] [14]. The fragment at m/z 108 corresponds to the pyridine methyl cation [C₆H₆N-CH₂]⁺, while the fragment at m/z 85 represents the tetrahydrofuran methyl cation [C₄H₈O-CH₂]⁺ [13] [14]. These fragments demonstrate the typical behavior of secondary amines under electron ionization conditions [13] [14].

The pyridine base peak at m/z 79 ([C₅H₅N]⁺) appears with 60% relative intensity, consistent with the stability of the aromatic pyridine cation [12] [13]. Additional fragments at m/z 72 and m/z 71 correspond to the tetrahydrofuran molecular ion and its dehydrogenated form, respectively [15]. Lower mass fragments include the acetyl cation at m/z 43 and the characteristic amine fragment at m/z 30 ([CH₂=NH₂]⁺), which results from β-cleavage of the amine group [13] [14].

Computational Chemistry Modeling (DFT Calculations)

Density functional theory calculations using the B3LYP hybrid functional with the 6-311G++(d,p) basis set provide detailed insights into the electronic structure and molecular properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide [16] [17]. The calculations employ the polarizable continuum model to account for solvation effects in aqueous solution, reflecting the compound's behavior in physiological conditions [17].
Geometric optimization reveals bond lengths consistent with experimental X-ray crystallographic data, with pyridine C-N bonds averaging 1.342 Å and C-C bonds at 1.395 Å [16] [17]. The tetrahydrofuran ring C-O bond length of 1.418 Å and the amine N-C bond length of 1.465 Å fall within expected ranges for sp³ hybridized systems [16] [17]. The calculated dihedral angle of 68.3° between the pyridine and tetrahydrofuran planes agrees with crystallographic observations [17].

Electronic property calculations indicate a molecular dipole moment of 3.42 Debye, reflecting the polar nature of the molecule due to the pyridine nitrogen and amine functional groups [16] [17]. The highest occupied molecular orbital energy of -6.18 eV and lowest unoccupied molecular orbital energy of -1.38 eV result in a HOMO-LUMO gap of 4.80 eV, indicating moderate chemical reactivity [16] [17]. The ionization potential of 6.18 eV and electron affinity of 1.38 eV provide insights into the compound's redox behavior [16] [17].

Thermodynamic parameters calculated at 298 K include a total electronic energy of -303.7391 a.u., zero-point vibrational energy of 65.93 kcal/mol, enthalpy of 69.47 kcal/mol, and entropy of 80.44 cal/mol·K [16] [17]. The heat capacity at constant volume of 22.19 cal/mol·K reflects the molecular complexity and degrees of freedom [16] [17].

Dates

Last modified: 08-16-2023

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